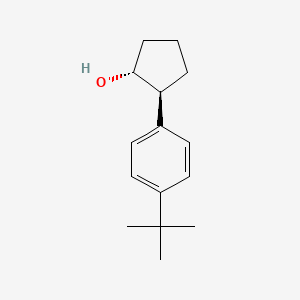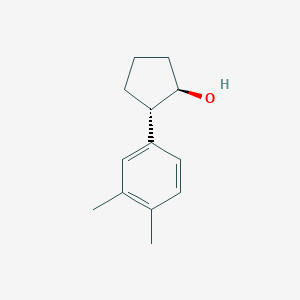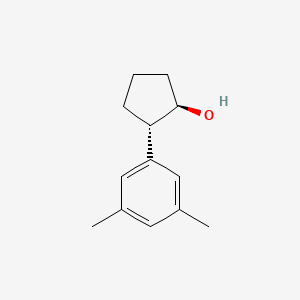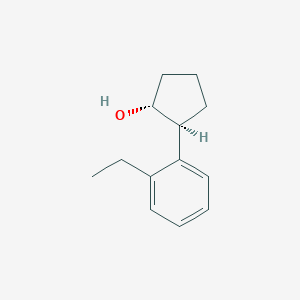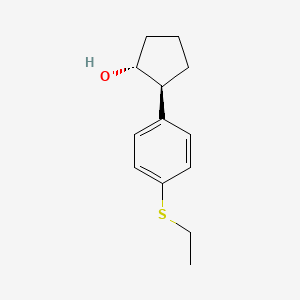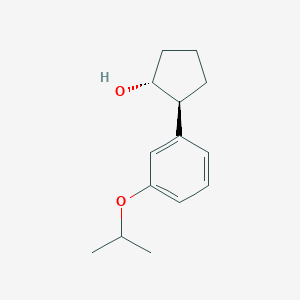
trans-2-(4-Butylphenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-Butylphenyl)cyclohexanol: is an organic compound characterized by a cyclohexanol ring substituted with a butylphenyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-Butylphenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-butylbenzene.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared from 4-butylbromobenzene and magnesium in dry ether.
Addition Reaction: The Grignard reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Hydrogenation: The resulting product is subjected to hydrogenation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Grignard reactions followed by catalytic hydrogenation. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure hydrogenation systems.
化学反応の分析
Types of Reactions
Oxidation: trans-2-(4-Butylphenyl)cyclohexanol can undergo oxidation to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields various alcohol derivatives.
Substitution: Results in halogenated or other functionalized cyclohexanol derivatives.
科学的研究の応用
Chemistry
In chemistry, trans-2-(4-Butylphenyl)cyclohexanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological membranes and proteins. Its hydrophobic butyl group and hydrophilic hydroxyl group allow it to interact with various biomolecules.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
作用機序
The mechanism of action of trans-2-(4-Butylphenyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds, while the butylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
類似化合物との比較
Similar Compounds
trans-2-Phenylcyclohexanol: Lacks the butyl group, resulting in different hydrophobic interactions.
trans-2-(4-Methylphenyl)cyclohexanol: Contains a methyl group instead of a butyl group, affecting its reactivity and interactions.
trans-2-(4-Ethylphenyl)cyclohexanol: Features an ethyl group, leading to variations in its physical and chemical properties.
Uniqueness
trans-2-(4-Butylphenyl)cyclohexanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The butyl group enhances its hydrophobic character, influencing its solubility and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(1R,2S)-2-(4-butylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h9-12,15-17H,2-8H2,1H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSNDJFIMCVSKW-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
